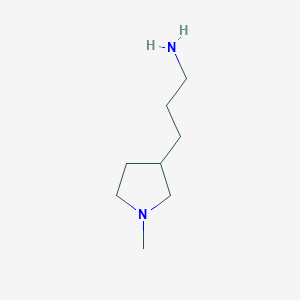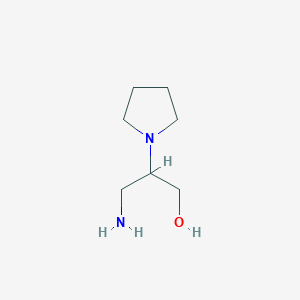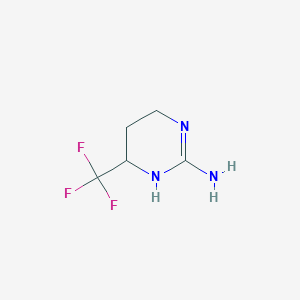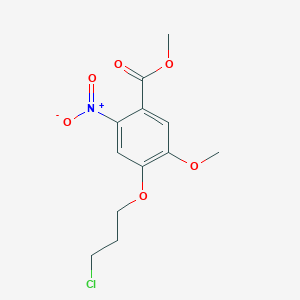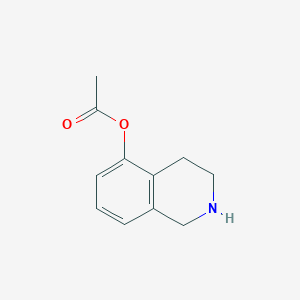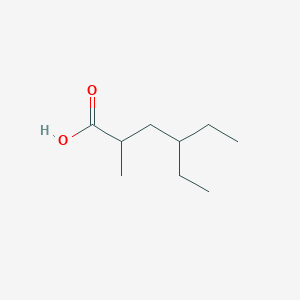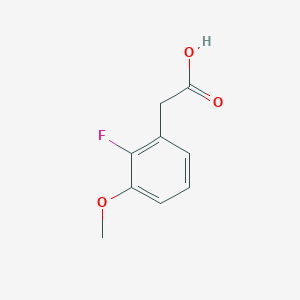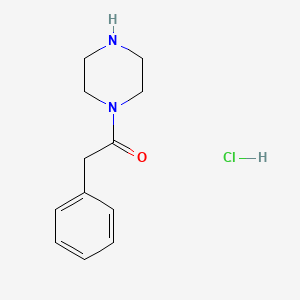
2,2-二氟乙基三氟乙酸酯
描述
2,2-Difluoroethyl Triflate is used to prepare kinesin spindle protein inhibitors for treatment of taxane-refractory cancer. It is also used to synthesize MexAB-?OprM specific efflux pump inhibitors in Pseudomonas aeruginosa .
Synthesis Analysis
A nearly saturated 2,2,2-trifluoroethyl acetate (FEA)-based electrolyte solution has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) positive electrodes for lithium ion batteries . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Ethyl difluoroacetate was degraded to difluoroacetic acid by the strains of Actinobacteria .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethyl trifluoroacetate is a colorless liquid with a boiling point of approximately 90-95°C and a density of approximately 1.24 g/cm³ . The molecular weight is approximately 132.1 g/mol .科学研究应用
光催化增强
2,2-二氟乙基三氟乙酸酯,通过三氟乙酸等衍生物,在增强材料的光催化活性方面发挥着重要作用,如F掺杂的TiO2。将三氟乙酸用作氟前体可以显著改变光催化剂的各种物理和化学性质,使其有利于在光催化工业的大规模应用(Samsudin et al., 2016)。
有机合成
在有机合成中,与2,2-二氟乙基三氟乙酸密切相关的三氟乙酸被广泛用作溶剂、催化剂和试剂。它有助于各种化学转化,包括重排、去保护和氧化等,突显了其在合成应用中的多功能性和重要性(López & Salazar, 2013)。
电还原脱氟
该化合物在酮和酸衍生物的电还原脱氟中起着关键作用。这一过程使得各种氟化有机化合物的制备成为可能,这些化合物在多种化学反应和合成过程中非常有用(Uneyama et al., 1999)。
亲核环开启催化剂
从2,2-二氟乙基三氟乙酸衍生的三氟乙酸铁(III)作为环氧化物的亲核环开启的高效催化剂。这种催化过程对于合成各种有机化合物至关重要,显示了该化合物在促进复杂化学反应中的重要性(Iranpoor & Adibi, 2000)。
环境影响
2,2-二氟乙基三氟乙酸及其衍生物的环境影响也值得关注。研究已经考察了类似三氟乙酸这样的氟化有机物在环境中的命运,强调了它们的持久性和生物活性,这对于了解环境安全和生态影响至关重要(Key, Howell, & Criddle, 1997)。
作用机制
Target of Action
The primary targets of 2,2-Difluoroethyl trifluoroacetate are heteroatom nucleophiles, including thiols, amines, and alcohols . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive sites in many enzymes and proteins.
Mode of Action
2,2-Difluoroethyl trifluoroacetate interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .
Pharmacokinetics
The compound’s lipophilic nature and the presence of fluorine atoms, which can impart metabolic stability , suggest that it may have favorable bioavailability.
安全和危害
生化分析
Biochemical Properties
2,2-Difluoroethyl trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical transformation of the compound .
Cellular Effects
2,2-Difluoroethyl trifluoroacetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2-Difluoroethyl trifluoroacetate can alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been observed to modulate cell signaling pathways, which can lead to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of 2,2-Difluoroethyl trifluoroacetate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, 2,2-Difluoroethyl trifluoroacetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoroethyl trifluoroacetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 2,2-Difluoroethyl trifluoroacetate remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-Difluoroethyl trifluoroacetate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver hypertrophy and other toxicological responses . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant toxicity .
Metabolic Pathways
2,2-Difluoroethyl trifluoroacetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent transformation into other metabolites . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Difluoroethyl trifluoroacetate within cells and tissues involve specific transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
2,2-Difluoroethyl trifluoroacetate exhibits specific subcellular localization patterns. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .
属性
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFYLLCVNOHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631332 | |
| Record name | 2,2-Difluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-84-5 | |
| Record name | 2,2-Difluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



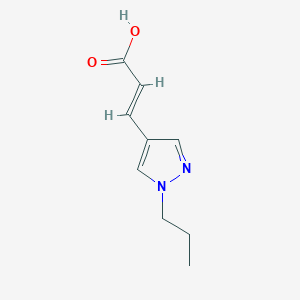
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)

